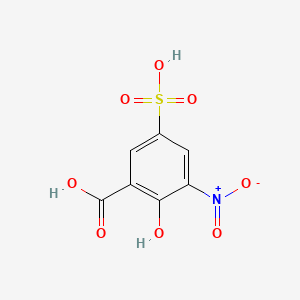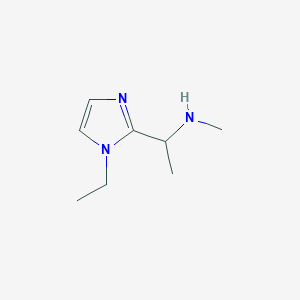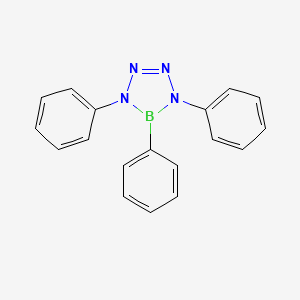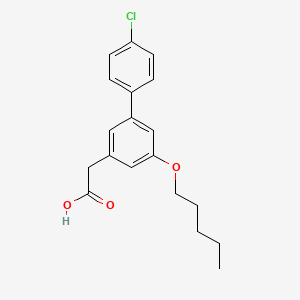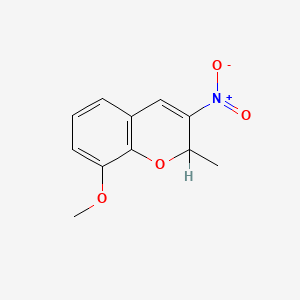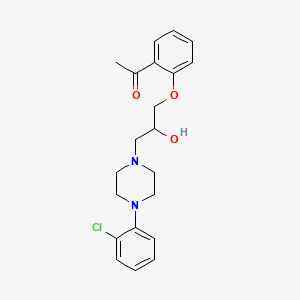
2'-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone is a complex organic compound that features a piperazine ring substituted with an o-chlorophenyl group, linked to a hydroxypropoxy group and an acetophenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of o-chlorophenylpiperazine with epichlorohydrin to form the intermediate compound, which is then reacted with acetophenone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2’-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the o-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2’-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone involves its interaction with specific molecular targets. The piperazine ring and the o-chlorophenyl group are key structural features that enable the compound to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the hydroxypropoxy and acetophenone groups.
2-Chlorophenylacetone: Contains the chlorophenyl and acetophenone moieties but lacks the piperazine ring.
4-(2-Chlorophenyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
2’-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
63990-66-9 |
|---|---|
Fórmula molecular |
C21H25ClN2O3 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H25ClN2O3/c1-16(25)18-6-2-5-9-21(18)27-15-17(26)14-23-10-12-24(13-11-23)20-8-4-3-7-19(20)22/h2-9,17,26H,10-15H2,1H3 |
Clave InChI |
NIHRMUCHYZKKDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)



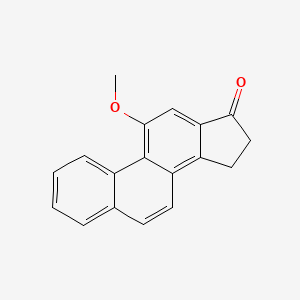
![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)
